Clk-IN-T3 is a small molecule inhibitor that targets CDC-like kinases (CLKs), specifically CLK1, CLK2, CLK3, and CLK4. [, ] CLKs are a family of dual-specificity kinases that play a crucial role in pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. [, ] This phosphorylation event influences the selection of alternative splice sites, ultimately affecting gene expression and protein diversity. [, ] Clk-IN-T3 has emerged as a valuable tool in scientific research, particularly in studying the role of CLKs in various cellular processes and diseases, including cancer. [, ]
Clk-IN-T3, commonly referred to as T3, is a potent small molecule inhibitor targeting Cdc2-like kinases (CLKs), specifically CLK1, CLK2, and CLK4. This compound has garnered attention due to its significant role in modulating RNA splicing and its potential therapeutic applications in cancer treatment. T3 exhibits improved potency and selectivity compared to previously identified CLK inhibitors, making it a valuable tool for both basic research and clinical applications.
T3 was developed through extensive chemical modifications of existing CLK inhibitors, particularly from a high-throughput chemical library screen against the CLK2 protein. Its synthesis and characterization have been documented in various studies, highlighting its efficacy and specificity for CLK isoforms .
T3 belongs to the class of dual-specificity protein kinase inhibitors. It acts primarily by inhibiting the activity of CLKs, which are crucial for regulating pre-mRNA splicing processes. The compound has been classified based on its structural characteristics as an ATP mimetic, binding within the ATP pocket of the kinase.
The synthesis of T3 involved several key steps that utilized chemical modifications to enhance its inhibitory properties against CLKs. The compound is characterized by a modified kinase hinge binder region, which differentiates it from earlier compounds like KH-CB19.
The synthesis process included:
T3 has a complex molecular structure that contributes to its biological activity. The compound's structure includes aromatic heterocycles that facilitate binding within the ATP-binding site of CLKs.
The chemical reactions involved in synthesizing T3 primarily focus on forming stable bonds between various functional groups while ensuring minimal side reactions.
T3 exerts its biological effects primarily through the inhibition of CLKs, which play a pivotal role in pre-mRNA splicing.
T3 exhibits several notable physical and chemical properties that contribute to its function as a CLK inhibitor.
T3's unique properties make it a promising candidate for various scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2